molecular formula C19H19N5O2S B11054493 3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11054493
M. Wt: 381.5 g/mol
InChI Key: SDLDWVDLONSWIR-UHFFFAOYSA-N
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Description

3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(1H)-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of potassium hydroxide (KOH). This reaction yields 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like Raney nickel.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Raney nickel is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the thieno[2,3-b]pyridine core with the benzimidazole moiety enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-3H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H19N5O2S/c1-9-6-11(8-26-3)15-16(20)17(27-19(15)21-9)18(25)24-12-4-5-13-14(7-12)23-10(2)22-13/h4-7H,8,20H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

SDLDWVDLONSWIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC4=C(C=C3)N=C(N4)C)N)COC

Origin of Product

United States

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